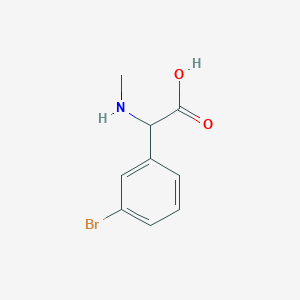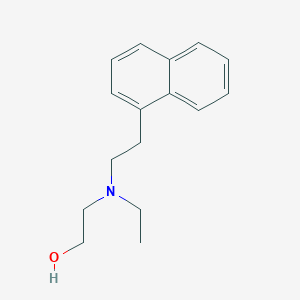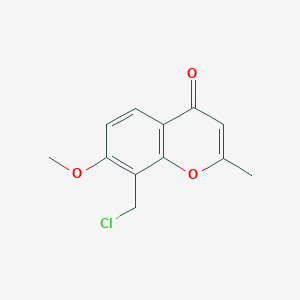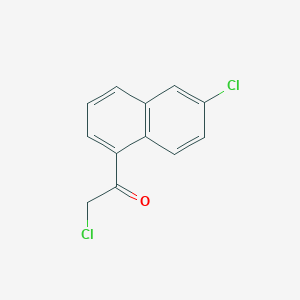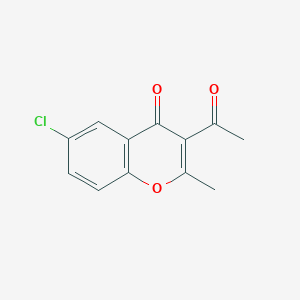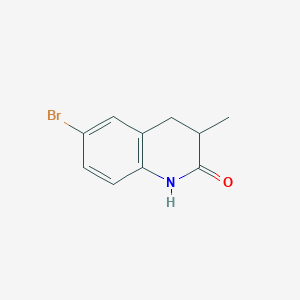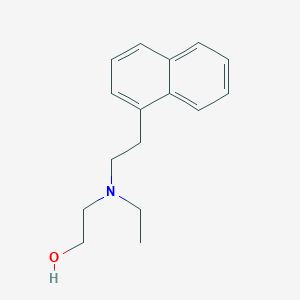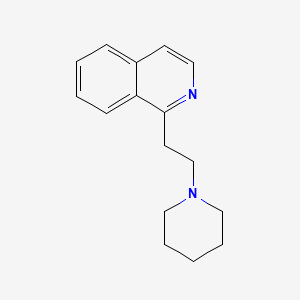
Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE is a heterocyclic compound that features both piperidine and isoquinoline moieties Piperidine is a six-membered ring containing one nitrogen atom, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE can be synthesized through various methods. One common approach involves the reaction of isoquinoline with 2-bromoethylpiperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom bonded to the bromine in 2-bromoethylpiperidine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may also be employed to facilitate the reaction and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE can be compared with other similar compounds, such as:
1-(2-(PIPERIDIN-1-YL)ETHYL)PYRIDINE: Similar structure but with a pyridine ring instead of isoquinoline.
1-(2-(PIPERIDIN-1-YL)ETHYL)BENZENE: Similar structure but with a benzene ring instead of isoquinoline.
1-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE: Similar structure but with a quinoline ring instead of isoquinoline.
The uniqueness of 1-(2-(PIPERIDIN-1-YL)ETHYL)ISOQUINOLINE lies in its specific combination of piperidine and isoquinoline moieties, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
126921-48-0 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)isoquinoline |
InChI |
InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-16-15-7-3-2-6-14(15)8-10-17-16/h2-3,6-8,10H,1,4-5,9,11-13H2 |
InChI-Schlüssel |
LOYAWKCTCLZNGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




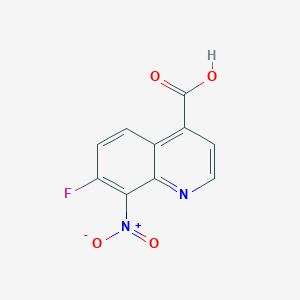
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
